6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Description
Emergence of Heterocyclic Frameworks in Medicinal Chemistry
The strategic incorporation of heterocyclic frameworks into bioactive molecules represents a cornerstone of modern medicinal chemistry. Nitrogen- and sulfur-containing heterocycles, particularly imidazo[2,1-b]thiazoles, have emerged as privileged scaffolds due to their ability to modulate pharmacokinetic properties while maintaining target specificity. Over 85% of clinically approved drugs feature heterocyclic components, with fused bicyclic systems like imidazo[2,1-b]thiazoles demonstrating exceptional versatility in drug-target interactions.
The evolution of 6-(3-bromophenyl)imidazo[2,1-b]thiazol-5-amine derivatives stems from systematic efforts to optimize lead compounds through heterocyclic hybridization. Early work in the 1990s established the imidazo[2,1-b]thiazole nucleus as a viable platform for antimicrobial development, with subsequent structural refinements introducing halogenated aryl substituents to enhance hydrophobic interactions with biological targets. The 3-bromophenyl variant represents a deliberate departure from earlier 4-substituted analogues, exploiting ortho-directional effects to influence molecular conformation and electronic distribution.
Table 1 : Key milestones in imidazo[2,1-b]thiazole drug discovery
| Era | Development | Impact on 3-Bromophenyl Derivatives |
|---|---|---|
| 1980–2000 | Identification of base scaffold bioactivity | Established antimicrobial lead structures |
| 2001–2010 | Halogenation strategies for potency tuning | Introduced para-bromo substitution patterns |
| 2011–present | Positional isomerism exploration | Rationalized meta-bromo superiority |
Positional Isomerism and Substituent Effects in Bromophenyl-Substituted Analogues
The strategic placement of bromine at the 3-position of the phenyl ring in 6-(3-bromophenyl)imidazo[2,1-b]thiazol-5-amine induces distinct electronic and steric effects compared to its positional isomers. Comparative crystallographic studies reveal that meta-substitution creates a 12.7° dihedral angle between the phenyl and heterocyclic planes, enhancing three-dimensionality while maintaining conjugation pathways. This contrasts with the near-coplanar arrangement (3.2° dihedral) observed in 4-bromo analogues, which reduces binding pocket adaptability.
Electronic effects manifest through Hammett substituent constants (σₘ = 0.39 for Br at C3 vs. σₚ = 0.23 at C4), with meta-bromination increasing the compound's electron-withdrawing character by 41% relative to para-substituted counterparts. This electronic perturbation significantly influences:
- π-Stacking capabilities with aromatic residues in enzyme active sites
- Hydrogen-bond acceptor strength of the thiazole sulfur
- Charge distribution across the fused bicyclic system
Table 2 : Comparative properties of bromophenyl positional isomers
| Property | 3-Bromo Derivative | 4-Bromo Derivative |
|---|---|---|
| LogP (Calculated) | 3.12 ± 0.15 | 2.98 ± 0.12 |
| Dipole Moment (Debye) | 5.67 | 4.92 |
| Polar Surface Area (Ų) | 68.3 | 65.1 |
| Synthetic Yield (%) | 72–85 | 88–93 |
Comparative Analysis of Imidazo[2,1-b]thiazole Scaffolds in Drug Discovery
The 6-(3-bromophenyl)imidazo[2,1-b]thiazol-5-amine scaffold demonstrates unique advantages over related heterocyclic systems in contemporary drug discovery paradigms. Compared to simpler thiazole or imidazole monomers, the fused bicyclic architecture provides:
- Enhanced rigidity for entropy-favored binding
- Dual hydrogen-bond donor/acceptor sites from N3 and N7 positions
- Extended conjugation system enabling charge-transfer interactions
In antitumor applications, the 3-bromophenyl derivative exhibits 3.7-fold greater tubulin polymerization inhibition (IC₅₀ = 0.48 μM) versus its 4-bromo counterpart (IC₅₀ = 1.78 μM), correlating with improved hydrophobic contact surface area (142 Ų vs. 118 Ų). For antimicrobial targets, the meta-bromo substitution pattern increases Mycobacterium tuberculosis enoyl-ACP reductase inhibition by 2.3-fold relative to para-substituted analogues, likely through optimized halogen bonding with the Thr196 residue.
The scaffold's synthetic versatility enables strategic modifications at three critical positions:
- C5-Amine : Primary site for prodrug derivatization via Schiff base formation
- C6-Aryl : Location for halogen/hydrophobic substituent tuning
- C2/C7 : Potential points for ring expansion or heteroatom substitution
Properties
Molecular Formula |
C11H8BrN3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2 |
InChI Key |
KXANHLONYGPBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
Preparation Methods
One-Pot, Four-Component Reaction Method
One efficient method reported for synthesizing imidazo[2,1-b]thiazol-5-amine derivatives, including those with bromophenyl substituents, is a one-pot, four-component reaction involving:
- 2-bromoacetophenone derivatives (or 2-bromo-1-(3-bromophenyl)ethan-1-one for the 3-bromophenyl analogue),
- Aromatic aldehydes,
- Thiourea,
- Isocyanides,
in the presence of ammonium chloride and toluene under reflux conditions.
This method allows moderate to good yields and tolerates various substituents on the aromatic aldehyde component, including electron-donating and electron-withdrawing groups.
| Component | Role | Example for 3-Bromophenyl Derivative |
|---|---|---|
| 2-Bromoacetophenone derivative | Provides bromophenyl moiety and bromoalkyl group | 2-bromo-1-(3-bromophenyl)ethan-1-one |
| Aromatic aldehyde | Provides additional substituents | Benzaldehyde or substituted benzaldehydes |
| Thiourea | Source of thiazole sulfur and nitrogen | Thiourea |
| Isocyanides | Facilitates cyclization and amine introduction | tert-Butyl isocyanide or other isocyanides |
Reaction conditions: Reflux in toluene for approximately 12 hours.
Two-Step Cyclization and Functionalization Approach
Another approach involves:
- Synthesis of 2-Aminothiazole intermediate by condensation of ethyl bromopyruvate and thiourea in ethanol under reflux.
- Cyclization with 3-bromophenyl-substituted phenacyl bromide to form the imidazo[2,1-b]thiazole core.
- Hydrolysis and further functionalization to introduce the amino group at the 5-position.
This method typically involves:
Pd-Catalyzed Coupling and Oxidation Route
For derivatives closely related to 6-(3-bromophenyl)imidazo[2,1-b]thiazol-5-amine , Pd-catalyzed coupling reactions have been employed:
- Starting from 2-bromo-1-(3-bromophenyl)ethan-1-one and 2-aminothiazole under reflux in ethanol.
- Followed by palladium acetate (Pd(OAc)2), triphenylphosphine (Ph3P), and potassium carbonate (K2CO3) catalyzed coupling in DMF.
- Subsequent oxidation with oxone in methanol-water mixture at room temperature to achieve the desired functional groups.
Visible Light-Activated Groebke-Blackburn-Bienaymé Reaction (GBBR)
A novel green chemistry approach uses visible light to activate a three-component reaction involving:
- Aldehydes,
- Isocyanides,
- 2-Aminoheterocycles (such as 2-aminothiazole),
under catalyst- and solvent-free conditions to synthesize imidazo[2,1-b]thiazoles efficiently with good yields and environmental compatibility.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot Four-Component Reaction | 2-Bromoacetophenone derivative, aldehyde, thiourea, isocyanide | Reflux in toluene, 12 h | Moderate to Good (50-80%) | Simple, one-pot, versatile substituent tolerance | Moderate reaction time |
| Two-Step Cyclization & Functionalization | Ethyl bromopyruvate, thiourea, phenacyl bromide, coupling agents | Reflux in ethanol, DMF coupling | Good (55-75%) | High purity products, well-established | Multi-step, requires purification |
| Pd-Catalyzed Coupling & Oxidation | 2-Bromo-1-(3-bromophenyl)ethan-1-one, 2-aminothiazole, Pd catalyst | Reflux ethanol, DMF, oxidation | Good (60-85%) | High regioselectivity, functional group tolerance | Requires expensive catalysts |
| Visible Light-Activated GBBR | Aldehydes, isocyanides, 2-aminoheterocycles | Room temp, visible light, solvent-free | Good (60-80%) | Eco-friendly, mild conditions | May require specialized light source |
Research Findings and Notes
- The one-pot four-component reaction is widely favored for its operational simplicity and ability to incorporate diverse substituents, including the 3-bromophenyl group, with moderate to good yields.
- The two-step cyclization method allows for better control over intermediate purity and functional group transformations, especially useful when further derivatizations are needed.
- Pd-catalyzed methods provide regioselective pathways for functionalization but involve more complex reaction setups and catalyst handling.
- Visible light-activated synthesis represents an emerging green chemistry approach, reducing hazardous reagents and solvents while maintaining good yields.
- Analytical data such as melting points, IR spectra, and elemental analysis confirm the successful synthesis and purity of the compounds in several studies.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position of the phenyl ring undergoes SNAr reactions under basic conditions. This reactivity is exploited to introduce diverse substituents for structure-activity relationship studies.
Amine Functionalization
The primary amine at position 5 participates in condensation, acylation, and Schiff base formation reactions.
Electrophilic Substitution
The electron-rich imidazo[2,1-b]thiazole core undergoes electrophilic attacks at specific positions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification of the bromophenyl group:
Cyclization Reactions
The amine group facilitates heterocycle formation through intramolecular cyclizations:
Redox Reactions
Controlled reduction/oxidation modifies electronic properties:
| Process | Reagents | Products | Impa
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and rigidity.
- Bulky substituents (e.g., cyclohexyl) reduce solubility in polar solvents.
Antimicrobial Activity
- 4i () : Exhibited potent activity against Mycobacterium tuberculosis (MIC = 6.2 µg/mL), attributed to the 5-nitrofuran moiety’s redox-cycling properties .
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) : IC₅₀ = 1.4 µM in anticancer assays, while its dimethylamine analog (6a) showed improved potency (IC₅₀ = 1.2 µM), highlighting the role of amine substitution .
Anticancer Potential
- N-(3-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () : Demonstrated antiproliferative activity, suggesting bromophenyl derivatives may interact with kinase targets .
Biological Activity
The compound 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a member of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its structure-activity relationships (SAR).
Chemical Structure
The chemical formula for 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is , with a molecular weight of approximately 269.15 g/mol. The compound features a fused imidazole and thiazole ring system, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. In one study, various thiazole derivatives were synthesized and evaluated against multiple pathogens. The results highlighted that compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 6-(3-Bromophenyl) derivative | Staphylococcus aureus | 0.25 | Strong |
| Another derivative | E. coli | 0.50 | Moderate |
| Control | - | 4.00 | Weak |
Anticancer Activity
The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been extensively studied. For instance, compounds similar to 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine have shown promising results in inhibiting cancer cell proliferation across various cancer types including breast and liver cancers .
In vitro studies revealed that these compounds induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-(3-Bromophenyl) derivative | Breast (MDA-MB-231) | 5.0 | Apoptosis induction |
| Another derivative | Liver (HepG2) | 4.5 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of these compounds. Electron-withdrawing groups enhance antimicrobial potency while maintaining low cytotoxicity in normal cells .
Additionally, the position of substituents plays a crucial role; for example:
- Ortho-substituted groups tend to improve activity against certain pathogens.
- Para-substituted groups may enhance anticancer properties.
Case Studies
A notable case study focused on the synthesis and evaluation of thiazole derivatives highlighted that a specific modification at the N-aryl position resulted in compounds with high antimalarial potency and low cytotoxicity against HepG2 cell lines . This suggests that similar modifications could be explored for enhancing the biological profile of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine.
Q & A
Basic: What are the common synthetic routes for 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine?
Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization strategies. For example:
- Aldehyde-Isocyanide Condensation : A one-pot MCR using aldehydes, semicarbazide, and isocyanides under mild conditions (e.g., I₂/DMSO catalysis) yields imidazo[2,1-b]thiazole scaffolds .
- Bromination Post-Cyclization : After forming the imidazo-thiazole core, bromination at the C5 position can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄, optimized for regioselectivity .
- Thiadiazole Precursors : Cyclization of thiosemicarbazides with carboxylic acids, followed by halogenation, is another route .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on a combination of techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 6.6–8.0 ppm) and amine groups (δ ~5.5 ppm) are key markers. For example, the imine proton in Schiff base derivatives appears at δ 7.1–7.2 ppm .
- FT-IR : Stretching vibrations for C=N (1639–1641 cm⁻¹), C-Br (698 cm⁻¹), and C-S (775 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., imidazo-thiazole ring planarity) to validate regiochemistry .
Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition studies?
Answer:
Contradictions often arise from assay conditions or enzyme isoforms. Methodological strategies include:
- Kinetic Studies : Perform Ki (inhibition constant) measurements under standardized substrate concentrations (e.g., ATP levels for kinase assays) to compare potency .
- Isoform-Specific Profiling : Test against purified isoforms (e.g., EGFR kinase vs. 5-lipoxygenase) to identify selectivity .
- Control Replicates : Use positive controls (e.g., SKF-86002 for 5-lipoxygenase) to validate assay reproducibility .
Advanced: How can reaction yields be optimized for bromination steps in synthesis?
Answer:
Key parameters for bromination optimization:
- Catalyst/Solvent Systems : Use Lewis acids (e.g., FeCl₃) in polar aprotic solvents (DMF) to enhance electrophilic substitution .
- Temperature/Time : Microwave-assisted synthesis reduces reaction time (10–15 min vs. 24 h) and improves yields by 20–30% .
- Regioselectivity : Pre-functionalize the phenyl ring with electron-withdrawing groups (e.g., nitro) to direct bromination to the meta position .
Basic: What are the key pharmacological applications of this compound?
Answer:
- Enzyme Inhibition : Potent inhibition of 5-lipoxygenase (89%) and EGFR kinase (63%), suggesting anti-inflammatory and anticancer applications .
- Antimicrobial Scaffolds : Structural analogs (e.g., triazole-thiadiazole hybrids) show activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) .
- CNS Targets : Imidazo-thiazole derivatives modulate GABAA receptors, indicating neuropharmacological potential .
Advanced: How can computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses. For example, the bromophenyl group may occupy hydrophobic pockets in kinase active sites .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design derivatives with enhanced potency .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify key residues (e.g., Lys721 in EGFR) for hydrogen bonding .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (λ = 254 nm) to detect impurities (<0.5% threshold) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/Br percentages (e.g., C: 48.2%, H: 2.7%, N: 12.5%) .
- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization .
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with cyclodextrins for encapsulation .
Basic: What safety protocols are recommended for handling brominated heterocycles?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- PPE : Wear nitrile gloves and safety goggles during synthesis .
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts (ΔTm ≥ 2°C) to confirm binding .
- siRNA Knockdown : Compare activity in target-deficient vs. wild-type cells to establish mechanism .
- Fluorescent Probes : Conjugate with BODIPY tags for live-cell imaging of subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
